molecular formula C8H6F6NS+ B15225193 3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium

3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium

Cat. No.: B15225193
M. Wt: 262.20 g/mol
InChI Key: KCWKHKUZKSLAGY-UHFFFAOYSA-O
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Description

3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium is an organofluorine compound characterized by the presence of trifluoromethyl and trifluoromethylsulfanyl groups attached to a phenyl ring. This compound is of significant interest due to its unique chemical properties, including high lipophilicity and strong electron-withdrawing effects, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium typically involves the trifluoromethylation of aromatic compounds. One common method is the radical trifluoromethylation of arenes using trifluoromethylating reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under radical conditions . Another approach involves the use of trifluoromethylthiolation reagents to introduce the trifluoromethylsulfanyl group onto the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl and trifluoromethylsulfanyl groups. These groups can modulate the reactivity and binding affinity of the compound towards various biological targets, influencing pathways related to cell signaling, enzyme inhibition, and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium is unique due to the presence of both trifluoromethyl and trifluoromethylsulfanyl groups, which confer distinct chemical properties such as enhanced lipophilicity and electron-withdrawing effects. These properties make it particularly valuable in applications requiring high reactivity and stability .

Properties

Molecular Formula

C8H6F6NS+

Molecular Weight

262.20 g/mol

IUPAC Name

[3-(trifluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]azanium

InChI

InChI=1S/C8H5F6NS/c9-7(10,11)5-3-4(15)1-2-6(5)16-8(12,13)14/h1-3H,15H2/p+1

InChI Key

KCWKHKUZKSLAGY-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=C(C=C1[NH3+])C(F)(F)F)SC(F)(F)F

Origin of Product

United States

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